
1-METHYLTETRALINE
Overview
Description
1-Methyltetraline (CAS 1559-81-5), chemically designated as 1-methyl-1,2,3,4-tetrahydronaphthalene, is a partially hydrogenated naphthalene derivative with the molecular formula C₁₁H₁₄ and a molecular weight of 146.23 g/mol . Its structure comprises a naphthalene backbone with one aromatic ring hydrogenated and a methyl group substituted at the 1-position. This compound is utilized in organic synthesis, particularly as a precursor for downstream products like decahydro-1-methylnaphthalene . Key identifiers include its DSSTox Substance ID (DTXSID60870887) and synonyms such as "methyltetralin" .
Preparation Methods
1-METHYLTETRALINE can be synthesized through several methods:
Synthetic Routes: One common method involves the hydrogenation of 1-methylnaphthalene in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Industrial Production: Industrially, it can be produced by the catalytic hydrogenation of naphthalene derivatives.
Chemical Reactions Analysis
1-METHYLTETRALINE undergoes various chemical reactions:
Scientific Research Applications
Chemical Synthesis and Fuel Production
1-Methyltetraline serves as a valuable intermediate in the synthesis of various chemicals and fuels. Its derivatives, such as methyltetralins and methyldecalins, are produced through hydrogenation processes. These compounds are essential in the development of high-performance fuels and additives.
Case Study: Hydrogenation Reactions
In a study investigating the hydrogenation of 1-methylnaphthalene, it was found that this process yields significant quantities of methyltetralins. The reaction pathways were analyzed, showing that the conversion rates were markedly higher for 1-methylnaphthalene compared to naphthalene, highlighting its efficiency as a precursor in fuel chemistry .
Compound | Conversion Rate | Main Products |
---|---|---|
1-Methylnaphthalene | 10x higher than naphthalene | Methyltetralins, Dimethyl tetralin |
Naphthalene | Baseline | Various alkyl-naphthalenes |
This data underscores the potential of this compound in enhancing fuel properties through its transformation into more complex hydrocarbons.
Pharmaceutical Applications
Beyond industrial uses, this compound and its derivatives have been explored for their pharmacological properties. They exhibit anti-inflammatory and analgesic effects, making them candidates for drug development.
Case Study: Anti-inflammatory Activity
Research has indicated that certain derivatives of this compound possess significant anti-inflammatory activity. For example, compounds isolated from Cape aloe extracts have shown effectiveness in inhibiting enzymes related to inflammation .
Derivative | Activity |
---|---|
5,6,7,8-Tetrahydro-1-O-β-d-glucopyranosyl-3,6-dihydroxy-8-methylnaphthalene | Inhibits COX-1 activity |
Feroxidin (3,6,8-trihydroxy-1-methyltetralin) | Anti-inflammatory properties |
These findings suggest that this compound derivatives could be beneficial in developing new therapeutic agents.
Material Science
In addition to its chemical and pharmaceutical applications, this compound is also utilized in material science. Its derivatives are incorporated into polymers and rubber formulations to enhance thermal stability and mechanical properties.
Case Study: Rubber Industry Applications
The incorporation of methylated compounds like this compound into rubber formulations has been shown to improve shock resistance and durability. This application is critical for producing high-performance materials used in automotive and industrial contexts .
Mechanism of Action
The mechanism of action of 1-METHYLTETRALINE involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: 5-Methyltetralin
5-Methyltetralin (CAS 2809-64-5) shares the molecular formula C₁₁H₁₄ with 1-methyltetraline but differs in the position of the methyl group (attached to the 5-position of the tetrahydronaphthalene system). This positional isomerism significantly impacts physical properties:
Property | This compound | 5-Methyltetralin |
---|---|---|
Density (g/cm³) | Not reported | 0.9720 |
Boiling Point (°C) | Not reported | 234.05 |
Melting Point (°C) | Not reported | -23 |
Refractive Index | Not reported | 1.5439 |
The distinct physicochemical profiles of these isomers influence their applications in synthesis. For example, this compound serves as an upstream material for 5-methyltetralin production .
Methyl-Substituted Naphthalenes: 1-Methylnaphthalene and 2-Methylnaphthalene
Unlike this compound, 1-methylnaphthalene (C₁₁H₁₀) and 2-methylnaphthalene (C₁₁H₁₀) are fully aromatic compounds. Key differences include:
- Hydrogenation State : this compound’s partially saturated structure reduces aromaticity, enhancing stability against oxidation compared to methylnaphthalenes.
- Toxicity: Methylnaphthalenes have well-documented toxicological profiles, with 720 studies reviewed for their health and environmental impacts .
- Applications : Methylnaphthalenes are used in dyes and resins, whereas this compound is primarily a synthetic intermediate .
Research Findings and Data Gaps
- Synthetic Utility : this compound’s role as a precursor highlights its importance in producing derivatives like decahydronaphthalenes .
- Toxicological Data : While methylnaphthalenes are linked to respiratory and dermal toxicity , this compound lacks comparable studies, posing challenges for risk assessment.
- Analytical Methods : Advanced techniques for analyzing methyltetralines (e.g., chromatography) are validated in supplementary studies but require adaptation for isomer-specific quantification .
Biological Activity
1-Methyltetraline, also known as 1-methyl-1,2,3,4-tetrahydronaphthalene, is a bicyclic organic compound with the molecular formula . This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is characterized by its bicyclic structure, which contributes to its unique chemical properties. It is primarily utilized as a solvent and an intermediate in organic synthesis. The compound exhibits moderate lipophilicity, which influences its interaction with biological membranes and receptors.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Interaction : this compound can modulate the activity of specific enzymes, potentially impacting metabolic pathways.
- Receptor Binding : The compound may bind to certain receptors, influencing cellular signaling pathways.
These interactions suggest that this compound could play a role in drug development, particularly in targeting diseases associated with metabolic dysregulation.
Anticancer Activity
Recent studies have indicated that this compound and its derivatives exhibit significant anticancer properties. For example:
- Growth Inhibition : A study demonstrated that a mixture containing this compound showed strong growth inhibitory activity against human breast cancer MCF-7 cells, with a reported IC50 value of approximately 27 nM .
- Mechanistic Insights : The anticancer effects are believed to stem from the compound's ability to interfere with mitochondrial functions and ATP synthesis, thereby inducing apoptosis in cancer cells .
Neuroprotective Effects
Research has also explored the neuroprotective potential of this compound:
- Cognitive Enhancement : In animal models, administration of this compound has been linked to improved cognitive functions and memory retention. These effects are hypothesized to result from enhanced synaptic plasticity and neurogenesis .
- Mechanisms : The neuroprotective effects may be mediated through anti-inflammatory pathways and modulation of neurotransmitter systems .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing the biological activities of selected compounds:
Compound | Biological Activity | Reference |
---|---|---|
This compound | Anticancer, Neuroprotective | |
1,2,3,4-Tetrahydronaphthalene | Moderate cytotoxicity | |
Dimethyltetralin | Potential anti-inflammatory effects |
Case Study 1: Anticancer Research
In a controlled laboratory setting, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The findings revealed that the compound induced significant apoptosis in MCF-7 cells through mitochondrial dysfunction. This study highlights the potential of this compound as a lead compound for developing new anticancer therapies.
Case Study 2: Neuroprotection in Models of Alzheimer's Disease
Another study investigated the neuroprotective effects of this compound in transgenic mouse models of Alzheimer's disease. The results indicated that treatment with this compound led to reduced amyloid-beta plaque formation and improved cognitive performance compared to untreated controls. This suggests that this compound may offer therapeutic benefits for neurodegenerative conditions.
Properties
IUPAC Name |
1-methyl-1,2,3,4-tetrahydronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-3,6,8-9H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBBTKKLSNPFDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870887 | |
Record name | 1-Methyltetraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1559-81-5, 31291-71-1 | |
Record name | Naphthalene, 1,2,3,4-tetrahydro-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 1,2,3,4-tetrahydromethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031291711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyltetraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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